BENZ(a)ANTHRACENE, 8-METHOXY-
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Overview
Description
Benz[a]anthracene, 8-methoxy-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14O . It is a derivative of benz[a]anthracene, where a methoxy group (-OCH3) is attached to the eighth carbon of the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracene, 8-methoxy- typically involves the following steps:
Starting Material: : The synthesis begins with benz[a]anthracene as the starting material.
Methylation: : The anthracene ring undergoes methylation at the eighth position using a methylating agent such as methyl iodide (CH3I) in the presence of a strong base like potassium tert-butoxide (KOtBu).
Purification: : The resulting product is purified through recrystallization or column chromatography to obtain the pure 8-methoxy derivative.
Industrial Production Methods
In an industrial setting, the production of Benz[a]anthracene, 8-methoxy- may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of catalysts to enhance the methylation reaction efficiency.
Chemical Reactions Analysis
Benz[a]anthracene, 8-methoxy-: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: : Electrophilic substitution reactions can occur at different positions on the anthracene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: : Quinones and other oxidized derivatives.
Reduction: : Dihydro derivatives.
Substitution: : Various substituted derivatives depending on the position and nature of the substituent.
Scientific Research Applications
Benz[a]anthracene, 8-methoxy-: has several scientific research applications:
Chemistry: : It is used as a precursor in the synthesis of more complex organic compounds.
Biology: : The compound is studied for its biological activity, including its potential as an anticancer agent.
Medicine: : Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benz[a]anthracene, 8-methoxy- exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: : The compound interacts with DNA and other cellular components, leading to biological effects.
Pathways Involved: : It may induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death).
Comparison with Similar Compounds
Benz[a]anthracene, 8-methoxy-: is compared with other similar compounds such as benz[a]anthracene, benzene, and naphthalene:
Benz[a]anthracene: : The parent compound without the methoxy group.
Benzene: : A simpler aromatic hydrocarbon with a single benzene ring.
Naphthalene: : A polycyclic aromatic hydrocarbon with two fused benzene rings.
Benz[a]anthracene, 8-methoxy-: is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity compared to its parent compound and other similar compounds.
Properties
CAS No. |
63019-69-2 |
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Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
8-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C19H14O/c1-20-19-8-4-6-14-11-17-15(12-18(14)19)10-9-13-5-2-3-7-16(13)17/h2-12H,1H3 |
InChI Key |
FIMRAZGXNOUPTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origin of Product |
United States |
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